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Compound of Interest

Compound Name: Mycobacterium Tuberculosis-IN-6

Cat. No.: B5539073 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note: The specific designation "Mycobacterium Tuberculosis-IN-6" was not identified in the

available literature. The following protocols and notes are based on established and optimized

CRISPRi methods for commonly studied strains of Mycobacterium tuberculosis, such as

H37Rv. These methods are broadly applicable and can be adapted for other strains.

Introduction to CRISPRi in Mycobacterium
tuberculosis
CRISPR interference (CRISPRi) is a powerful genetic tool for the sequence-specific repression

of gene expression.[1][2][3][4] In Mycobacterium tuberculosis (M. tb), traditional genetic

manipulation can be slow and challenging. CRISPRi offers a robust, scalable, and easily

programmable platform for regulated gene silencing, making it invaluable for functional

genomics, drug target validation, and understanding mechanisms of drug resistance.[1][5][6][7]

The most effective CRISPRi system in mycobacteria utilizes a nuclease-dead Cas9 (dCas9)

from Streptococcus thermophilus (dCas9Sth1).[1][4] This system demonstrates high

knockdown efficiency (typically 20 to 100-fold) with minimal toxicity, a significant improvement

over systems based on Streptococcus pyogenes dCas9 which can be toxic and less efficient in

M. tb.[1][4] The dCas9Sth1 protein is guided by a single guide RNA (sgRNA) to the target gene,

where it sterically hinders transcription initiation or elongation, leading to gene knockdown. The
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level of knockdown can be modulated by the concentration of an inducer, typically

anhydrotetracycline (aTc), and by the choice of the protospacer adjacent motif (PAM)

sequence.[8][9]

Key Advantages of the dCas9Sth1 CRISPRi System
in M. tb

High Knockdown Efficiency: Achieves significant reduction in target gene expression, often

sufficient to elicit a phenotype for essential genes.[1]

Low Proteotoxicity: Unlike dCas9 from S. pyogenes, dCas9Sth1 exhibits minimal toxicity in

mycobacteria.[1][4]

Tunable Expression: The use of tetracycline-inducible promoters allows for controlled and

titratable knockdown of the target gene.[8]

Robust Targeting: Effective even when targeting regions far from the transcriptional start site

(TSS), which is advantageous for studying genes within operons.[1][4]

Scalability: Amenable to high-throughput, genome-wide screens to investigate gene function

and drug-gene interactions.[6][10][11]

Experimental Workflow
The general workflow for implementing CRISPRi-mediated gene knockdown in M. tb involves

sgRNA design, construction of the CRISPRi plasmid, transformation into M. tb, induction of the

system, and subsequent validation and phenotypic analysis.
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Caption: General experimental workflow for CRISPRi in M. tuberculosis.

Quantitative Data Summary
The following table summarizes reported knockdown efficiencies for various essential genes in

M. tuberculosis using the dCas9Sth1 CRISPRi system.
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Target Gene Function
Fold
Knockdown

Phenotype Reference

dnaE1
DNA polymerase

III alpha subunit
~20-fold Growth inhibition [1]

pptT
Phosphopanteth

einyl transferase
~20-fold Growth inhibition [1]

mmpL3
Mycolic acid

transporter
>10-fold

Growth inhibition,

increased

susceptibility to

MmpL3 inhibitors

[5][12]

inhA
Enoyl-ACP

reductase
~10-fold

Growth inhibition,

increased

susceptibility to

isoniazid

[8]

dfrA
Dihydrofolate

reductase
~10-fold

Growth inhibition,

increased

susceptibility to

methotrexate

[8]

ftsZ
Cell division

protein

>10-fold (aTc-

dependent)
Growth inhibition [8]

kasA
Beta-ketoacyl-

ACP synthase

Not specified, but

sufficient to alter

drug IC50

Increased

susceptibility to

rifampicin,

vancomycin,

bedaquiline

[6]

Detailed Experimental Protocols
Protocol for sgRNA Design
Effective knockdown depends on the selection of a potent sgRNA.

Tools:
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Pebble sgRNA Design Tool for Mycobacteria: A web-based tool for designing sgRNAs for the

dCas9Sth1 system.

Procedure:

Navigate to the Pebble sgRNA Design Tool.

Enter the target gene ID (e.g., Rv number) for M. tuberculosis H37Rv.

Specify the upstream and downstream flanking regions to be included in the search.

Targeting the non-template strand is generally more effective.[11]

The tool will output a list of candidate sgRNAs with predicted efficacy scores based on the

PAM sequence. Select sgRNAs with high predicted scores. The consensus PAM for

dCas9Sth1 is 5'-NNAGAAW-3'.[9]

Design two complementary oligonucleotides for each selected sgRNA. The oligos should

contain the 20-bp target sequence and overhangs compatible with the restriction enzyme

used for cloning into the sgRNA expression vector (e.g., BbsI).[8]

Protocol for Construction of the CRISPRi Plasmid
This protocol describes the cloning of the designed sgRNA into a suitable expression vector. A

commonly used vector is an integrating plasmid that expresses both the sgRNA and

dCas9Sth1 from a tetracycline-inducible promoter.[13]

Materials:

sgRNA expression vector (e.g., pLJR962)

Designed forward and reverse oligonucleotides

T4 DNA Ligase and buffer

T4 Polynucleotide Kinase (PNK) and buffer

BbsI restriction enzyme and buffer
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Competent E. coli (e.g., DH5α)

Standard molecular biology reagents and equipment

Procedure:

Oligonucleotide Annealing and Phosphorylation:

Mix 1 µL of forward oligo (100 µM), 1 µL of reverse oligo (100 µM), 1 µL of 10x T4 Ligation

Buffer, 6.5 µL of nuclease-free water, and 0.5 µL of T4 PNK.

Incubate in a thermocycler: 37°C for 30 minutes, 95°C for 5 minutes, then ramp down to

25°C at 5°C/minute.

Vector Digestion:

Digest the sgRNA expression vector with BbsI.

Purify the linearized vector using a PCR purification kit or gel extraction.

Ligation:

Set up a ligation reaction with the digested vector and the annealed, phosphorylated oligo

duplex.

Incubate at room temperature for 1 hour or 16°C overnight.

Transformation into E. coli:

Transform the ligation product into competent E. coli.

Plate on LB agar with the appropriate antibiotic selection (e.g., kanamycin).

Incubate overnight at 37°C.

Validation:

Pick colonies and perform colony PCR or miniprep followed by Sanger sequencing to

confirm the correct insertion of the sgRNA sequence.
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Protocol for Electroporation into Mycobacterium
tuberculosis
Materials:

Validated CRISPRi plasmid

M. tuberculosis strain (e.g., H37Rv)

Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80

10% glycerol wash buffer

Electroporator and cuvettes (2 mm gap)

Middlebrook 7H10 agar plates with appropriate antibiotic selection

Procedure:

Grow a 20-50 mL culture of M. tb to an OD600 of 0.8-1.0.[13]

Pellet the cells by centrifugation.

Wash the cell pellet three times with ice-cold 10% glycerol.[13]

Resuspend the final pellet in 1 mL of 10% glycerol.

Mix 100-200 µL of the competent M. tb cells with 100-500 ng of the CRISPRi plasmid.

Transfer the mixture to a pre-chilled electroporation cuvette.

Electroporate using appropriate settings (e.g., 2.5 kV, 25 µF, 1000 Ω).

Immediately recover the cells in 1 mL of warm 7H9 broth and incubate at 37°C for 24 hours.

Plate serial dilutions on 7H10 agar containing the selection antibiotic and incubate at 37°C

for 3-4 weeks until colonies appear.

Confirm the presence of the integrated plasmid in transformants by colony PCR.
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Protocol for CRISPRi Induction and Knockdown
Validation
Materials:

Validated M. tb CRISPRi strain

7H9 broth with supplements

Anhydrotetracycline (aTc) stock solution

RNA extraction reagents (e.g., TRIzol)

qRT-PCR reagents and instrument

Procedure:

Induction:

Inoculate the M. tb CRISPRi strain into 7H9 broth to a starting OD600 of 0.001-0.005.[8]

Prepare two sets of cultures: one with the desired concentration of aTc (e.g., 100-200

ng/mL) and one without (uninduced control).[8] For some targets, a lower concentration of

aTc may be needed to achieve partial knockdown.[5][12]

Incubate at 37°C with shaking. For experiments longer than 48 hours, aTc may need to be

added again to maintain induction.[8]

Growth Monitoring:

Measure the OD600 of the cultures daily to assess growth inhibition resulting from the

knockdown of an essential gene.[8]

RNA Extraction and qRT-PCR:

Harvest cells from both induced and uninduced cultures at a specific time point (e.g., 24 or

48 hours post-induction).[8]
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Extract total RNA using a method suitable for mycobacteria (e.g., mechanical disruption in

TRIzol).

Treat the RNA with DNase to remove any contaminating genomic DNA.

Synthesize cDNA using a reverse transcription kit.

Perform quantitative PCR (qPCR) using primers specific to the target gene and a

reference gene (e.g., sigA).[8]

Analyze the data using the ΔΔCT method to calculate the fold change in gene expression

between the induced and uninduced samples.[8]

Sample Preparation RT-qPCR Data Analysis

Harvest Induced &
Uninduced M. tb Cells Total RNA Extraction DNase Treatment cDNA Synthesis Quantitative PCR

Target & Ref. Genes
ΔΔCT Analysis Calculate Fold Knockdown

Click to download full resolution via product page

Caption: Workflow for validating gene knockdown using qRT-PCR.

Protocol for Phenotypic Analysis (e.g., Drug
Susceptibility)
CRISPRi is a powerful tool for validating drug targets by assessing how knockdown of a

specific gene affects susceptibility to an inhibitor.

Materials:

M. tb CRISPRi strain

96-well microplates

7H9 broth with supplements

aTc
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Antimicrobial compound of interest

Resazurin or other viability indicator

Procedure:

Grow the M. tb CRISPRi strain to mid-log phase (OD600 0.6-0.8).

Dilute the culture to a theoretical OD600 of 0.001 in 7H9 broth.[8]

In a 96-well plate, prepare a two-fold serial dilution of the antimicrobial compound.

Add the diluted M. tb culture to each well.

For each drug concentration, set up parallel wells with and without aTc (e.g., 200 ng/mL).[8]

Incubate the plates at 37°C for 6-7 days.

Add a viability indicator (e.g., AlamarBlue/Resazurin) and incubate for another 12-24 hours.

[8]

Determine the Minimum Inhibitory Concentration (MIC) for both induced and uninduced

conditions by observing the color change. A significant decrease in the MIC upon induction

suggests that the target gene is involved in the mechanism of action of the drug.

Signaling Pathway Diagram (Hypothetical)
As "Mycobacterium Tuberculosis-IN-6" is not defined, a specific signaling pathway cannot be

depicted. The following is a generalized diagram illustrating how CRISPRi can be used to

investigate a hypothetical drug resistance pathway.
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Caption: Use of CRISPRi to probe the isoniazid (INH) activation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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